molecular formula C16H15N3OS B2897693 2-cyano-3-(4-methyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)prop-2-enamide CAS No. 1424635-97-1

2-cyano-3-(4-methyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B2897693
CAS No.: 1424635-97-1
M. Wt: 297.38
InChI Key: BDZNBVPKDJCSRR-UHFFFAOYSA-N
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Description

2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)prop-2-enamide is a complex organic compound featuring a thiazole ring, a cyano group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the condensation of 4-methylthiazole-5-carboxylic acid with 1-phenylethylamine under dehydration conditions to form the amide bond. The cyano group can be introduced through subsequent reactions involving cyanoethylating agents.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The cyano group can be reduced to form amines.

  • Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Primary or secondary amines.

  • Substitution: Substituted thiazoles.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases such as diabetes and cancer.

  • Biology: It may be used in the study of enzyme inhibitors or as a probe in biological assays.

  • Material Science: Its unique structure can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamide: Lacks the phenylethyl group.

  • 2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)acrylamide: Similar structure but different amide linkage.

Uniqueness: The presence of the phenylethyl group in this compound provides unique chemical and biological properties compared to similar compounds. This can influence its binding affinity, solubility, and overall biological activity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-cyano-3-(4-methyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11(13-6-4-3-5-7-13)19-16(20)14(9-17)8-15-12(2)18-10-21-15/h3-8,10-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZNBVPKDJCSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C=C(C#N)C(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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